Nitromethane

Catalog No.
S582114
CAS No.
75-52-5
M.F
CH3NO2
M. Wt
61.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitromethane

CAS Number

75-52-5

Product Name

Nitromethane

IUPAC Name

nitromethane

Molecular Formula

CH3NO2

Molecular Weight

61.04 g/mol

InChI

InChI=1S/CH3NO2/c1-2(3)4/h1H3

InChI Key

LYGJENNIWJXYER-UHFFFAOYSA-N

SMILES

C[N+](=O)[O-]

solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
1.82 M
In water, 1.11X10+5 mg/L at 25 °C
Soluble in ethanol, ethyl ether, acetone, carbon tetrachloride, and alkali
10%

Synonyms

NM; NSC 428; Nitrocarbol

Canonical SMILES

C[N+](=O)[O-]

The exact mass of the compound Nitromethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)1.82 min water, 1.11x10+5 mg/l at 25 °csoluble in ethanol, ethyl ether, acetone, carbon tetrachloride, and alkali10%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 428. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Nitroparaffins - Supplementary Records. It belongs to the ontological category of primary nitroalkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

Nitromethane (CH3NO2) is the simplest organic nitro compound, recognized for its high polarity, aprotic nature, and utility as both a specialized solvent and a reactive C1 building block in organic synthesis. It is a colorless, oily liquid used in extractions, as a reaction medium, and as a cleaning solvent. Its primary industrial applications include serving as a precursor for pesticides, explosives, and coatings, as well as a high-performance fuel additive in motorsports, notably in Top Fuel drag racing where it is valued for its ability to combust with significantly less atmospheric oxygen than conventional fuels.

Substituting nitromethane with close analogs like nitroethane or 2-nitropropane can lead to significant drops in performance and altered reaction kinetics. In high-performance fuel applications, longer-chain nitroalkanes have lower energy density and are less powerful additives. For chemical synthesis, the steric profile and acidity of the alpha-proton are critical; nitromethane's minimal steric hindrance makes it more reactive in key C-C bond-forming reactions like the Henry and Michael additions compared to larger nitroalkanes. This unique combination of high energy release and specific reactivity means that substituting nitromethane often results in process failure or suboptimal outcomes, making it a non-interchangeable choice for many specialized applications.

Superior Power Generation in High-Performance Engines Due to Low Stoichiometric Air-to-Fuel Ratio

Nitromethane's key advantage in high-power applications is its exceptionally low stoichiometric air-to-fuel ratio compared to gasoline and even other nitroalkanes. An engine requires only 1.7 kg of air to burn 1 kg of nitromethane, whereas gasoline requires 14.7 kg of air. This allows an engine to burn approximately 8.6 times more nitromethane than gasoline per stroke, resulting in up to 2.4 times more power output, despite nitromethane having a lower specific energy (11.3 MJ/kg vs. ~44 MJ/kg for gasoline).

Evidence DimensionStoichiometric Air-to-Fuel Ratio (by mass)
Target Compound Data1.7:1 (Air:Nitromethane)
Comparator Or BaselineGasoline: 14.7:1
Quantified DifferenceNitromethane requires ~8.7 times less air for combustion than gasoline.
ConditionsStandard internal combustion engine conditions.

For applications requiring maximum power output from a displacement-limited engine, such as Top Fuel drag racing, no practical substitute delivers comparable power density.

Enhanced Reactivity as a C1 Nucleophile in Henry Reactions Compared to Higher Nitroalkanes

In the Henry (nitroaldol) reaction, a fundamental C-C bond-forming reaction, nitromethane consistently exhibits higher reactivity than its larger analogs like nitroethane and 1-nitropropane. This is attributed to lower steric hindrance and the higher acidity of its α-proton. For example, in a comparative kinetic study using a Cu:Mg:Al catalyst, nitromethane showed faster reaction rates with various benzaldehydes compared to nitroethane and 1-nitropropane. This higher intrinsic reactivity allows for milder reaction conditions and potentially higher yields when a simple C1 nitro-functionalized unit is required.

Evidence DimensionReactivity in Henry Reaction
Target Compound DataGenerally exhibits the fastest reaction rates.
Comparator Or BaselineNitroethane and 1-Nitropropane: Slower reaction rates due to increased steric hindrance and differing electronic effects.
Quantified DifferenceQualitatively higher reaction rates and yields observed under identical catalytic conditions.
ConditionsBase-catalyzed addition to aldehydes (Henry Reaction).

For synthesizing β-nitro alcohols, choosing nitromethane over other nitroalkanes can shorten reaction times, improve process efficiency, and is essential when the specific C1 building block is required.

Distinctive Performance as a Fuel Additive Compared to Nitropropane

When evaluated as a fuel additive, nitromethane provides a significantly different performance profile than nitropropane. While nitropropane has a higher resistance to detonation, it is considered only about 70% as potent as nitromethane in terms of power enhancement. Furthermore, nitropropane has a lower heat of vaporization, which diminishes the charge-cooling effect that is beneficial for engine performance at lower RPMs. This makes nitromethane the preferred choice when maximum power increase is the primary objective and engine parameters can be tuned to manage detonation risk.

Evidence DimensionPotency as a Power-Enhancing Fuel Additive
Target Compound DataBenchmark potency (100%)
Comparator Or BaselineNitropropane: ~70% as potent as nitromethane.
Quantified DifferenceNitromethane is approximately 30% more potent as a power additive.
ConditionsUse as an additive in gasoline for internal combustion engines.

This evidence guides the selection between nitro-additives: choose nitromethane for maximum power gain, but consider nitropropane for applications where detonation resistance is a more critical parameter than absolute power.

High-Output Fuel Formulations for Sanctioned Motorsports

Nitromethane is the required choice for fuel in specific, highly regulated motorsports like Top Fuel drag racing. Its uniquely low air-to-fuel ratio allows for power generation that cannot be achieved with gasoline, methanol, or other nitroalkanes, making it indispensable for competitive teams.

Precursor for Pharmaceuticals and Agrochemicals via Nitroaldol (Henry) Reaction

As a one-carbon building block, nitromethane is a preferred reagent for Henry reactions to produce nitroalcohol intermediates. Its high reactivity allows for efficient synthesis pathways in the manufacturing of complex molecules, including pharmaceuticals and pesticides like chloropicrin.

Specialty Solvent for Polar and Electrophilic Species

With its high polarity (εr = 36) and aprotic nature, nitromethane serves as a valuable solvent for dissolving highly polar compounds, such as certain resins and electrophilic species, where other common solvents fail. It is particularly effective as a solvent for acrylate monomers like cyanoacrylates.

Michael Donor in Conjugate Addition Reactions for Complex Molecule Synthesis

In Michael additions, nitromethane's deprotonated form acts as a potent nucleophile for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. Its minimal steric bulk compared to other nitroalkanes makes it a highly effective and often necessary choice for constructing complex carbon skeletons in multi-step organic synthesis.

Physical Description

Nitromethane appears as a colorless oily liquid. Flash point 95°F. May violently decompose if intensely heated when contaminated. Denser than water and slightly soluble in water. Hence sinks in water. Vapors are heavier than air. Moderately toxic. Produces toxic oxides of nitrogen during combustion.
Liquid
COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless, oily liquid with a disagreeable odor.

Color/Form

Colorless liquid
Oily liquid

XLogP3

0.1

Boiling Point

214.2 °F at 760 mm Hg (NTP, 1992)
101.1 °C
101 °C
214°F

Flash Point

95 °F (NTP, 1992)
95 °F (35 °C) (Closed Cup)
36 °C (97 °F) (Closed cup)
35 °C c.c.
95°F

Vapor Density

2.11 (NTP, 1992) (Relative to Air)
2.11 (Air = 1)
Relative vapor density (air = 1): 2.1
2.11

Density

1.139 at 68 °F (USCG, 1999)
1.1371 g/cu cm at 20 °C
Relative density (water = 1): 1.14
1.139
1.14

LogP

-0.35 (LogP)
low Kow = -0.35

Odor

Moderately strong, somewhat disagreeable odo

Melting Point

-20 °F (NTP, 1992)
-28.5 °C
-28.7 °C
-29 °C
-20°F

UNII

RU5WG8C3F4

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral]

Use and Manufacturing

IDENTIFICATION: Nitromethane is a colorless, oily liquid. It has a strong disagreeable odor. At room temperature it has a mild fruity odor. The vapor form of nitromethane is heavier than air. It is highly flammable. It dissolves in water. USE: Nitromethane is used to stabilize other chemicals and aerosol propellants. It helps stop corrosion of chemicals in degreasers. It is used as a rocket fuel and is a component of model airplane fuel as well as a drag racing fuel. It is used to make agricultural fumigants and biocides. It is used as an explosive in mining, oil-well drilling and seismic exploration. EXPOSURE: Workers at munitions plants are exposed to nitromethane by breathing in air. People are exposed to nitromethane from car exhaust. Nitromethane occurs in cigarette smoke. When released to the environment, nitromethane breaks down slowly in the air. It can also be broken down by sunlight. Nitromethane will move through soil. It will volatilize from soil and water. It is very soluble in water. It does not build up in aquatic organisms. RISK: Nitromethane is expected to be a weak narcotic and respiratory irritant that may cause liver damage in humans after prolonged exposure, based on occupational experience with similar chemicals. It is mildly irritating to the skin and mucous membranes. Exposure of laboratory animals to vapors of nitromethane caused neurological effects including hindlimb paralysis and sciatic nerve damage, microscopic damage to nasal tissue, lung bleeding, increased thyroid weight, and decreased testicular weight and decreased sperm counts and motility. Following two years of daily inhalation exposure of laboratory animals to nitromethane tumors were found in the liver, lung or harderian gland and mammary glands some of the animals but not others. The potentials for nitromethane to cause abortions, birth defects, and reproductive malfunction in laboratory animals have not been assessed. The International Agency for Research on Cancer classified nitromethane as probably carcinogenic to humans. The U.S. National Toxicology Program 12th Report on Carcinogens classified nitromethane as reasonably anticipated to be a human carcinogen. These assessments were based on sufficient evidence of carcinogenicity in laboratory animals with no data from human studies. The potential for nitromethane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program. (SRC)

Pharmacology

Nitromethane is a colorless, oily, highly flammable liquid with a strong, disagreeable odor that emits toxic fumes of nitrogen oxides upon decomposition. Nitromethane is used to make industrial antimicrobials and pharmaceuticals, and is also used as a soil fumigant and as a fuel in race car engines. Exposure to nitromethane irritates the skin and affects the central nervous system causing nausea, dizziness and narcosis. This substance is reasonably anticipated to be a human carcinogen. (NCI05)

Vapor Pressure

27.8 mm Hg at 68 °F (NTP, 1992)
35.84 mmHg
3.58X10+1 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 3.7
27.8 mmHg
28 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

75-52-5

Wikipedia

Nitromethane

Use Classification

Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 4th degree
Cosmetics -> Anticorrosive

Methods of Manufacturing

... Produced by high-temperature vapor-phase nitration of propane. This process, which employs nitric acid as the nitrating agent, is based on a free radical reaction, in which the active species is the NO2 radical. ... Individual nitroalkanes are then obtained as pure products by fractional column distillation.
VAPOR-PHASE NITRATION OF METHANE WITH NITRIC ACID
... By the interaction of sodium nitrite and sodium chloroacetate.
By reaction of methane or propane with nitric acid under pressure.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Methane, nitro-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 2527, Issue 2; Procedure: Gas chromatography with nitrogen-specific detector; Analyte: nitromethane; Matrix: air; Detection Limit: not provided.
... Spectrophotometric determination of primary nitroparaffins /in air/ utilizes coupling reaction with p-diazobenzenesulfonic acid ... nitromethane can be determined at 440 mu ... .
Mass spectra have been determined on eight c1-c4 mononitroparaffins /in air/. Nitromethane ... only member to have major peak at its mass wt, 61.
Infrared absorption spectroscopy ... used to monitor animal inhalation chamber concentration ... .
Determination of organic pollutants from ambient air using gas chromatography/mass spectrometry/computer techniques.

Clinical Laboratory Methods

Use of purge and trap technique with capillary gas chromatography/mass spectrometry/computer analysis for volatile organics including nitromethane in lactating women and cow milk was successful.

Storage Conditions

Storage Recommendations: Store in a cool, dry, well-ventilated location. Separate from amines, acids, bases, oxidizing materials, and metal oxides. Outside or detached storage is preferred.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Hygroscopic. Store under inert gas.

Interactions

A patient who ingested a methanol/nitromethane mixture (model airplane fuel) showed an apparent plasma creatinine concentration of 8.0 mmol/L by the Jaff'e reaction when the actual creatinine concentration, as measured by a specific enzymatic method, was 0.09 mmol/L. This effect was due to nitromethane in the plasma. Interference by nitromethane with the determination of creatinine by reaction with alkaline picrate (the Jaff'e reaction) has not previously been reported. When nitromethane was added to plasma, the apparent creatinine measured was linearly related to the amount of nitromethane added. Comparison of spectral changes occurring during creatinine/picrate and nitromethane/picrate reactions show substantial similarity, suggeting a similar structure for the products. Although the findings are of interest for both their toxicological and analytical implications, the main interest lies with their suggestion of a model system for future investigation of the Jaff'e reaction.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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